3,4-Dehydro-L-proline methyl ester hydrochloride

Description

Properties

IUPAC Name |

methyl 2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWTUXKKNIHFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C=CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585131 | |

| Record name | Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51827-12-4 | |

| Record name | Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride for Advanced Research

For distribution to: Researchers, scientists, and drug development professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,4-Dehydro-L-proline methyl ester hydrochloride. As a pivotal building block in contemporary medicinal chemistry and peptide science, a thorough understanding of its characteristics is essential for its effective utilization in the laboratory.

Introduction: A Constrained Proline Analog of Strategic Importance

This compound is a conformationally restricted analog of the amino acid L-proline. The introduction of a double bond within the pyrrolidine ring imparts unique structural and electronic properties, making it a valuable tool for modulating the biological activity and metabolic stability of peptides and small molecule therapeutics.[1][2] Its hydrochloride salt form enhances solubility and ease of handling in laboratory settings.[1]

This compound serves as a critical intermediate in the synthesis of a variety of bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders.[1] By mimicking the structure of natural amino acids, it can be incorporated into peptide-based drugs to improve their stability and bioactivity.[1]

Physicochemical and Structural Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₂·HCl | [1][3] |

| Molecular Weight | 163.60 g/mol | [1][3] |

| Appearance | Off-white to white crystalline solid/powder | [1][4] |

| CAS Number | 51827-12-4 (also cited as 186145-08-4 by some suppliers) | [2][3][5][6][7] |

| Optical Rotation | [α]D²⁵ = -199.0 ± 3º (c=1 in MeOH) | [1] |

| Storage Conditions | 0-8 °C or -20°C, under inert atmosphere | [1][3] |

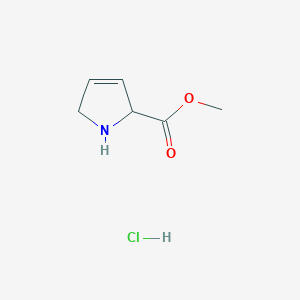

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for this compound is limited, the expected spectral characteristics can be inferred from its structure and data from related compounds. Purity is often assessed by NMR.[1]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the pyrroline ring, the α-proton, the protons on the nitrogen-bearing carbon, and the methyl ester protons. The dihydropyrrole ring protons are anticipated to appear in the δ 3–5 ppm range.[8]

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around δ 160–170 ppm), the olefinic carbons, and the saturated carbons of the pyrrolidine ring.[8]

-

Mass Spectrometry: The mass spectrum of the free base (C₆H₉NO₂) would show a molecular ion peak corresponding to its molecular weight (127.14 g/mol ).

Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of the secondary amine, the methyl ester, and the endocyclic double bond.

-

Stability: The compound should be stored at low temperatures (0-8 °C or -20°C) to minimize degradation.[1][3] As a hydrochloride salt, it is generally more stable than the corresponding free base.

-

Reactivity:

-

N-Acylation and Alkylation: The secondary amine is nucleophilic and readily undergoes acylation with acid chlorides, anhydrides, and activated esters, and can be alkylated under appropriate conditions. This reactivity is fundamental to its use in peptide synthesis.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Reactions of the Double Bond: The double bond can undergo various reactions, including hydrogenation to yield the corresponding L-proline methyl ester, and electrophilic additions. Epoxidation of N-protected 3,4-dehydroproline derivatives is a known transformation.

-

Enzyme Inhibition: 3,4-Dehydro-L-proline and its derivatives are known to act as substrates and inhibitors for various enzymes, including prolyl hydroxylase.[9]

-

Synthesis and Purification

Caption: Plausible synthetic workflow for this compound.

Conceptual Experimental Protocol:

-

Protection and Esterification of L-Hydroxyproline: L-Hydroxyproline is first protected at the nitrogen atom (e.g., with a Boc or Cbz group) and then esterified, for instance, by reacting with thionyl chloride in methanol.

-

Dehydration: The hydroxyl group of the N-protected hydroxyproline methyl ester is then eliminated to introduce the double bond. This can be achieved using various dehydrating agents.

-

Deprotection and Salt Formation: The N-protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt. For example, a solution of the N-Boc protected intermediate in an organic solvent can be treated with a solution of hydrogen chloride (e.g., in dioxane).

-

Purification: The final product is typically purified by recrystallization from a suitable solvent system, such as a mixture of an alcohol and an ether.

Applications in Research and Development

This compound is a versatile building block with numerous applications in scientific research and drug discovery.

-

Peptide Synthesis: It is incorporated into peptides to introduce conformational constraints. This can lead to peptides with enhanced proteolytic stability, receptor binding affinity, and specific secondary structures.[1] The dehydroproline moiety can influence the cis-trans isomerization of the preceding peptide bond.

-

Medicinal Chemistry: This compound is a key starting material for the synthesis of complex heterocyclic molecules and pharmacologically active agents.[8] Its derivatives have been investigated for their potential as antimicrobial and anticancer agents.[8]

-

Enzyme Inhibition Studies: As an analog of proline, it is used to probe the active sites of proline-utilizing enzymes and to develop enzyme inhibitors.[10] For instance, 3,4-dehydroproline has been shown to inhibit prolyl hydroxylase.[9]

Handling and Safety

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] It should be handled in a well-ventilated area. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dehydro-L-proline. Retrieved from [Link]

- Cooper, J. B., & Varner, J. E. (1983). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. Plant Physiology, 73(2), 324–328.

-

Chem-Impex. (n.d.). 3,4-Dehydro-L-proline. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 51827-12-4: 3-4-dehydro-L-proline methyl ester*hydroch… [cymitquimica.com]

- 3. 3,4-Dehydro-L-proline methyl ester 51827-12-4 [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound CAS#: 186145-08-4 [m.chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. parchem.com [parchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,4-Dehydro-L-proline | 4043-88-3 [chemicalbook.com]

An In-Depth Technical Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4-dehydro-L-proline methyl ester hydrochloride, a pivotal building block in contemporary chemical and pharmaceutical research. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile compound.

Core Compound Identification and Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid 3,4-dehydro-L-proline. The introduction of a methyl ester at the carboxyl terminus and its formulation as a hydrochloride salt significantly influence its chemical behavior and utility in synthetic applications.

Chemical Structure and Identification

-

IUPAC Name: (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid methyl ester hydrochloride

-

Common Synonyms: H-3,4-Dehydro-Pro-OMe·HCl, (S)-3,4-Dehydro-pyrrolidine-2-carboxylic acid methyl ester hydrochloride[1]

-

Molecular Formula: C₆H₉NO₂·HCl[1]

-

Molecular Weight: 163.60 g/mol [2]

-

CAS Number: 186145-08-4 is the most frequently cited CAS number for this compound.[1][3] It is important to note that the CAS number 51827-12-4 is also associated with this molecule, particularly by some commercial suppliers.[4][5] Researchers should be aware of this discrepancy when sourcing the material.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. The hydrochloride form of the compound enhances its solubility in aqueous media and polar organic solvents, a crucial attribute for its application in various reaction conditions and biological assays.[2]

| Property | Value | Source(s) |

| Appearance | Off-white to white crystalline solid/powder | [1][2] |

| Molecular Weight | 163.60 g/mol | [2] |

| Molecular Formula | C₆H₉NO₂·HCl | [1] |

| Purity (typical) | ≥ 98% (by NMR) | [1] |

| Optical Rotation | [α]D25 = -199.0 ± 3º (c=1 in MeOH) | [2] |

| Storage Conditions | 0-8 °C, store under inert gas | [2] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the esterification of 3,4-dehydro-L-proline. A common and effective method is the Fischer-Speier esterification, which involves reacting the amino acid with methanol in the presence of an acid catalyst.

Recommended Synthesis Protocol: Fischer-Speier Esterification

This protocol is based on well-established methods for the esterification of amino acids. The use of acetyl chloride as a source of in situ HCl gas is a common and convenient approach.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,4-dehydro-L-proline (1 equivalent) in anhydrous methanol.

-

Acid Catalyst Generation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.5 equivalents) dropwise to the stirred suspension. This reaction generates anhydrous HCl in situ, which acts as the catalyst.

-

Esterification Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

-

Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the final product as a white crystalline solid.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (400 MHz, D₂O):

-

δ 6.0-6.2 ppm (m, 2H, -CH=CH-)

-

δ 4.8-5.0 ppm (m, 1H, α-CH)

-

δ 4.2-4.4 ppm (m, 2H, -CH₂-N-)

-

δ 3.8 ppm (s, 3H, -OCH₃)

Predicted ¹³C NMR (100 MHz, D₂O):

-

δ 170-172 ppm (C=O, ester)

-

δ 128-130 ppm (-CH=CH-)

-

δ 65-67 ppm (α-C)

-

δ 55-57 ppm (-CH₂-N-)

-

δ 53-55 ppm (-OCH₃)

Key Applications in Research and Development

This compound is a valuable tool in several areas of chemical and biomedical research, primarily due to its constrained conformation and its ability to act as a proline mimetic.

Peptide Synthesis and Medicinal Chemistry

The unsaturated nature of the pyrrolidine ring in 3,4-dehydroproline introduces a conformational rigidity that is desirable in the design of peptidomimetics and bioactive peptides. The methyl ester hydrochloride serves as a precursor to the N-protected (typically with Fmoc or Boc) derivative, which is then used in solid-phase peptide synthesis (SPPS).

Diagram of Incorporation into a Peptide via SPPS:

Caption: General workflow for incorporating 3,4-dehydroproline into a peptide sequence using SPPS.

Protocol for N-Fmoc Protection and Use in SPPS:

-

Neutralization: The starting material, this compound, is neutralized to its free amine form.

-

Fmoc Protection: The free amine is then reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base to yield Fmoc-3,4-dehydro-L-proline methyl ester.

-

Saponification: The methyl ester is hydrolyzed (saponified) using a base like lithium hydroxide to give Fmoc-3,4-dehydro-L-proline-OH, the active species for SPPS.

-

Solid-Phase Peptide Synthesis:

-

The C-terminal amino acid is attached to a solid support (resin).

-

The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine in DMF.

-

Fmoc-3,4-dehydro-L-proline-OH is pre-activated with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and then added to the resin to form the peptide bond.

-

This cycle of deprotection and coupling is repeated with subsequent amino acids to build the desired peptide sequence.

-

Enzyme Inhibition: A Probe for Prolyl Hydroxylases

3,4-Dehydroproline is a known inhibitor of prolyl hydroxylases, a class of enzymes crucial for the post-translational modification of proline residues in proteins like collagen.[6] It is hypothesized to act as an enzyme-activated "suicide inhibitor".[6] While specific inhibitory data for the methyl ester hydrochloride is not widely published, it is expected to have similar activity after in situ hydrolysis or may serve as a cell-permeable prodrug of the active inhibitor. This makes it a valuable tool for studying the role of prolyl hydroxylation in various physiological and pathological processes.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage procedures are essential to ensure the stability of the compound and the safety of the user.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, temperatures between 0-8 °C are recommended.[2] The compound is hygroscopic and should be protected from moisture.

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Incompatibilities: Avoid strong oxidizing agents.

-

Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Conclusion

This compound is a synthetically versatile and biologically relevant molecule. Its utility as a constrained proline mimetic in peptide synthesis and as an inhibitor of prolyl hydroxylases makes it an indispensable tool for researchers in drug discovery, biochemistry, and materials science. This guide has provided a foundational understanding of its properties, a practical protocol for its synthesis, and an overview of its key applications, intended to facilitate its effective use in the laboratory.

References

-

Chem-Impex. This compound. [Link]

-

Cooper, J. B., & Varner, J. E. (1983). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. Plant Physiology, 73(2), 324–328. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 186145-08-4 [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS 51827-12-4: 3-4-dehydro-L-proline methyl ester*hydroch… [cymitquimica.com]

- 6. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Characterization of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride: A Technical Guide for Researchers

Introduction: The Significance of a Conformationally Constrained Proline Analogue

In the landscape of medicinal chemistry and peptide science, the conformational rigidity of molecular scaffolds is a cornerstone of rational drug design. 3,4-Dehydro-L-proline, a conformationally constrained analogue of L-proline, and its derivatives have emerged as valuable building blocks in this pursuit. The introduction of a double bond into the pyrrolidine ring significantly alters its geometry and electronic properties, making it a powerful tool for probing and modulating biological interactions.[1][2] This guide provides an in-depth exploration of the synthesis and characterization of 3,4-Dehydro-L-proline methyl ester hydrochloride, a key intermediate for the development of novel therapeutics and research probes.[3][4] Its enhanced solubility as a hydrochloride salt and the reactive ester moiety make it particularly amenable to further chemical modifications.[3]

This document will detail a robust synthetic pathway, provide a comprehensive analysis of its characterization, and discuss its applications, offering researchers, scientists, and drug development professionals a practical and scientifically grounded resource.

A Multi-Step Synthetic Approach: From Hydroxyproline to Dehydroproline

The synthesis of this compound is a multi-step process that typically commences with the readily available and chiral starting material, cis-4-hydroxy-L-proline. The strategic pathway involves esterification, protection of the secondary amine, conversion of the hydroxyl group into a suitable leaving group, an elimination reaction to introduce the double bond, and finally, deprotection to yield the target compound.

Workflow for the Synthesis of this compound

Caption: A schematic overview of the synthetic route.

Experimental Protocols

The initial step involves the conversion of the carboxylic acid functionality of cis-4-hydroxy-L-proline into its corresponding methyl ester. A common and effective method is the Fischer-Speier esterification, utilizing methanol as both the solvent and reactant, with a strong acid catalyst.

-

Protocol:

-

Suspend cis-4-hydroxy-L-proline in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the temperature below 5 °C. Alternatively, dry hydrogen chloride gas can be bubbled through the solution.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure to yield crude cis-4-hydroxy-L-proline methyl ester hydrochloride as a solid. This product is often used in the next step without further purification.

-

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Thionyl chloride reacts with methanol to in-situ generate HCl, which acts as the catalyst.

To prevent the secondary amine from interfering with subsequent reactions, it is protected with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under various reaction conditions and its ease of removal under acidic conditions.[6]

-

Protocol:

-

Dissolve the crude cis-4-hydroxy-L-proline methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.[6]

-

Add a base, such as triethylamine (Et₃N) or sodium bicarbonate, to neutralize the hydrochloride salt and deprotonate the secondary amine.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution and stir at room temperature until the reaction is complete.

-

Perform an aqueous workup to remove water-soluble byproducts. The organic layer is then dried and concentrated to afford N-Boc-cis-4-hydroxy-L-proline methyl ester.

-

-

Causality: The deprotonated secondary amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amino ester.

The introduction of the double bond is achieved through an elimination reaction. This requires converting the hydroxyl group at the 4-position into a good leaving group, typically a sulfonate ester such as a tosylate or mesylate, followed by treatment with a strong, non-nucleophilic base.

-

Protocol:

-

Dissolve the N-Boc-cis-4-hydroxy-L-proline methyl ester in anhydrous pyridine or DCM.

-

Cool the solution in an ice bath and add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl).

-

Allow the reaction to proceed at low temperature, gradually warming to room temperature until the starting material is consumed.

-

After an aqueous workup, the crude sulfonate ester is dissolved in a suitable solvent like THF or DCM.

-

A strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added, and the mixture is stirred, often with heating, to facilitate the E2 elimination.

-

The reaction is monitored for the formation of the desired product, N-Boc-3,4-dehydro-L-proline methyl ester.[7]

-

The product is then purified by column chromatography.

-

-

Causality: The sulfonyl chloride reacts with the hydroxyl group to form a sulfonate ester, which is an excellent leaving group. The strong base then abstracts a proton from the C-3 position, initiating an E2 elimination to form the double bond between C-3 and C-4.

The final step is the removal of the N-Boc protecting group to yield the target compound as its hydrochloride salt.[8]

-

Protocol:

-

Dissolve the purified N-Boc-3,4-dehydro-L-proline methyl ester in an anhydrous solvent such as dioxane, methanol, or ethyl acetate.

-

Add a solution of hydrogen chloride in the chosen solvent (e.g., 4M HCl in dioxane).[9]

-

Stir the reaction at room temperature. The deprotection is typically rapid and can be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure. The resulting solid is often triturated with diethyl ether to precipitate the pure this compound.[10]

-

-

Causality: The strong acidic conditions protonate the Boc group, leading to its fragmentation into isobutylene and carbon dioxide, and regenerating the secondary amine as its hydrochloride salt.[8]

Comprehensive Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Characterization Workflow

Sources

- 1. 3,4-Dehydro-L-proline | C5H7NO2 | CID 94284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Boc Deprotection - HCl [commonorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

3,4-Dehydro-L-proline methyl ester hydrochloride solubility and stability.

An In-depth Technical Guide to the Solubility and Stability of 3,4-Dehydro-L-proline methyl ester hydrochloride

Introduction

This compound is a specialized proline derivative recognized for its utility as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and peptide-based therapeutics.[1][2] Its unique rigid, unsaturated pyrrolidine ring structure makes it an invaluable intermediate for creating complex bioactive molecules and for studying protein folding and enzyme activity.[1] The hydrochloride salt form is specifically designed to enhance the compound's handling and solubility characteristics, facilitating its use in various laboratory and formulation settings.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the critical solubility and stability profiles of this compound. Understanding these parameters is paramount for ensuring experimental reproducibility, developing robust analytical methods, and guaranteeing the integrity of the molecule throughout its lifecycle, from synthesis to application.

Core Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its solubility and stability. These characteristics influence its behavior in different environments and analytical systems.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₂·HCl | [1] |

| Molecular Weight | 163.6 g/mol | [1][3] |

| Appearance | Off-white powder / solid | [1] |

| Purity | ≥ 98% | [1] |

| CAS Number | 186145-08-4 | [1][3] |

| Storage Temperature | 0-8 °C or -20°C | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability, formulation feasibility, and reaction kinetics. The hydrochloride moiety significantly enhances the aqueous solubility of 3,4-Dehydro-L-proline methyl ester compared to its free base form.

Qualitative Solubility Assessment

Based on the behavior of structurally similar compounds, such as trans-4-Hydroxy-L-proline methyl ester hydrochloride, a high degree of solubility in polar solvents is expected.[4] Conversely, proline derivatives with protective groups (like N-Boc) often show good solubility in organic solvents such as ethanol, DMSO, and DMF.[5]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.2) | Soluble to Freely Soluble | The hydrochloride salt form increases polarity and facilitates interaction with polar water molecules. |

| Polar Protic | Methanol, Ethanol | Soluble | The compound's polarity and ability to form hydrogen bonds favor dissolution. |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents are effective at solvating a wide range of organic molecules, including polar salts.[5] |

| Non-Polar | Toluene, Hexanes | Insoluble to Sparingly Soluble | The high polarity of the hydrochloride salt is incompatible with non-polar solvent environments. |

Experimental Protocol: Solubility Determination

This protocol outlines a standard method for quantitatively determining the solubility of this compound. The causality behind this method is to create a saturated solution and then quantify the amount of dissolved solute.

Objective: To determine the equilibrium solubility in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Methanol, DMSO)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis Spectrophotometer for quantification

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of the compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium saturation is achieved.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid. This step ensures that only the saturated supernatant is sampled for analysis.

-

Sample Dilution: Carefully withdraw a precise aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method. Calculate the concentration of the compound in the original supernatant based on the dilution factor and a standard calibration curve.

-

Reporting: Express the solubility in units such as mg/mL or mol/L.

Stability Profile and Degradation Pathways

The chemical stability of this compound is critical for its storage, handling, and application. The primary points of fragility in the molecule are the ester linkage and the unsaturated pyrroline ring under harsh conditions.

Primary Degradation Pathway: Ester Hydrolysis

The most common non-enzymatic degradation pathway for this molecule is the hydrolysis of the methyl ester. This reaction can be catalyzed by both acid and base and results in the formation of 3,4-Dehydro-L-proline and methanol.[6]

Caption: Primary degradation via ester hydrolysis.

Recommended Storage and Handling

To maintain the integrity of the compound, the following storage and handling procedures are recommended:

-

Storage: Store in a cool, dry, and well-ventilated place.[7] Recommended temperatures are typically 0-8°C, with some suppliers suggesting -20°C for long-term stability.[1] Containers should be kept tightly closed to prevent moisture absorption, as the compound is likely hygroscopic.[8]

-

Handling: Avoid contact with skin and eyes and prevent inhalation of the powder.[7] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask. Keep the compound away from strong oxidizing agents, strong bases, and sources of ignition.[7][9]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development and analytical method validation.[10] These studies are designed to deliberately degrade the sample to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods. The goal is typically to achieve 5-20% degradation of the active ingredient.[11]

Experimental Workflow: Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study, a self-validating system designed to challenge the molecule under various stress conditions and ensure the analytical methods can detect any resulting impurities.

Caption: Forced degradation experimental workflow.

Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

Compound stock solution (e.g., 1 mg/mL in water or methanol)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Heating oven, water bath

-

Photostability chamber

-

Validated stability-indicating HPLC-UV/MS method

Methodology:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a set time (e.g., 24 hours). Withdraw samples at intervals, neutralize with NaOH, and analyze.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature, as base-catalyzed ester hydrolysis is often rapid. Withdraw samples at intervals, neutralize with HCl, and analyze immediately.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature and protect from light. Withdraw samples at intervals and analyze.

-

Thermal Degradation:

-

Solution: Heat the stock solution at a high temperature (e.g., 80°C).

-

Solid State: Place the solid powder in an oven at the same temperature.

-

Withdraw samples at intervals and analyze.

-

-

Photostability: Expose the compound in both solid and solution states to light conditions as specified in ICH Q1B guidelines. Analyze samples alongside a dark control stored under the same conditions.

-

Analysis and Evaluation: For all stressed samples, perform HPLC analysis to determine the loss of the parent compound and the formation of any degradation products. Use a mass spectrometer (MS) to help identify the mass of the degradants and propose their structures. Ensure the analytical method is capable of separating all degradants from the main peak.

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its physicochemical properties. Its hydrochloride form imparts favorable solubility in aqueous and polar organic solvents. The primary stability concern is hydrolysis of the methyl ester, a reaction that can be accelerated by acidic or basic conditions and elevated temperatures. Proper storage in a cool, dry environment within tightly sealed containers is essential to maintain its integrity. A thorough understanding and application of these solubility and stability principles, verified through protocols like forced degradation studies, are crucial for the successful application of this compound in research and development.

References

-

PYRROLIDINE FOR SYNTHESIS - Loba Chemie. (URL: [Link])

-

"Pyrrole and Pyrrole Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. (URL: [Link])

-

Degradation of proline peptides in peptidase-deficient strains of Salmonella typhimurium. (URL: [Link])

-

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation | Journal of the American Chemical Society. (URL: [Link])

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])

-

Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (URL: [Link])

-

Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines - ACS Publications. (URL: [Link])

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (URL: [Link])

-

proline degradation | Pathway - PubChem - NIH. (URL: [Link])

-

SUPPORTING INFORMATION - Wiley-VCH. (URL: [Link])

-

3,4-Dehydro-L-proline | C5H7NO2 | CID 94284 - PubChem. (URL: [Link])

-

On the synthesis of 3,4-dihydroxyprolines. I. cis-Glycolation of 3,4-dehydroproline derivatives | Australian Journal of Chemistry - CSIRO Publishing. (URL: [Link])

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC - NIH. (URL: [Link])

-

PYRROLIDINE DERIVATIVES - The National Archives of Malta. (URL: [Link])

-

Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC - NIH. (URL: [Link])

-

Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (URL: [Link])

-

Hydrothermal Degradation of Amino Acids - PMC - NIH. (URL: [Link])

-

Degradation of trans-4-hydroxy-l-proline via hydroxyproline epimerase... - ResearchGate. (URL: [Link])

-

Synthesis of 2-(3-hydroxy-2-methyl-1-alkenyl)-1-pyrrolines and 2-(3-hydroxybutyl) - Sci-Hub. (URL: [Link])

-

De-esterification of amino acid esters - ResearchGate. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound CAS#: 186145-08-4 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. softbeam.net:8080 [softbeam.net:8080]

- 9. lobachemie.com [lobachemie.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Spectroscopic Characterization of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride: A Technical Guide

Introduction

3,4-Dehydro-L-proline methyl ester hydrochloride is a conformationally restricted proline analogue of significant interest in medicinal chemistry and drug development.[1] Its rigid pyrroline ring system makes it a valuable building block for the synthesis of peptidomimetics and other bioactive molecules, offering enhanced metabolic stability and specific conformational pre-dispositions.[1][2] Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound, ensuring the reliability of subsequent biological and pharmacological studies.

This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a publicly available, unified spectral dataset, this guide leverages established principles of spectroscopic interpretation and comparative data from structurally related analogues to provide a robust framework for researchers. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Compound Identity and Physicochemical Properties

A crucial first step in any analytical endeavor is to establish the fundamental properties of the molecule.

| Property | Value | Source(s) |

| Chemical Name | (S)-3,4-Dehydro-pyrrolidine-2-carboxylic acid methyl ester hydrochloride | [1] |

| Synonyms | 3,4-Dehydro-L-Pro-OMe·HCl, H-3,4-Dehydro-Pro-OMe HCl | [1][3] |

| CAS Number | 186145-08-4, 51827-12-4 | [1] |

| Molecular Formula | C₆H₉NO₂·HCl | [1] |

| Molecular Weight | 163.60 g/mol | |

| Appearance | Off-white powder | [1] |

| Purity | ≥ 98% (by NMR) | [1] |

| Storage | 0-8 °C | [1] |

Note on CAS Numbers: Multiple CAS numbers are listed for this compound across various suppliers. It is essential to cross-reference other identifiers like the molecular formula and structure to ensure the correct material is being sourced and analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are critical.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers through integration. The hydrochloride salt form means the amine will be protonated, which can affect the chemical shifts of nearby protons and may lead to peak broadening.

Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| H3/H4 (Olefinic) | 5.8 - 6.2 | m | - | 2H | The double bond protons will be in the downfield region due to the electronegativity of the adjacent atoms and the π-system. They will likely appear as a multiplet due to coupling to each other and to the H2 and H5 protons. |

| H2 (α-proton) | 4.8 - 5.2 | m | - | 1H | This proton is adjacent to the electron-withdrawing ester and the protonated amine, shifting it significantly downfield. It will show coupling to the H5 protons and the olefinic protons. |

| H5 (Methylene) | 3.8 - 4.2 | m | - | 2H | These protons are adjacent to the protonated nitrogen, causing a downfield shift. They will be diastereotopic and show complex coupling to each other, H2, and the olefinic protons. |

| -OCH₃ (Methyl Ester) | 3.7 - 3.9 | s | - | 3H | The methyl group of the ester will appear as a sharp singlet in a characteristic region. |

| -NH₂⁺- (Amine) | ~9-11 (in non-D₂O) | br s | - | 2H | In a non-deuterium-exchanging solvent like DMSO-d₆, the amine protons would appear as a broad singlet. In D₂O, this signal will exchange and not be observed. |

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule, providing a map of the carbon skeleton.

Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Ester Carbonyl) | 168 - 172 | The carbonyl carbon of the ester is highly deshielded and appears far downfield. |

| C3/C4 (Olefinic) | 125 - 135 | The sp² hybridized carbons of the double bond appear in the characteristic olefinic region. |

| C2 (α-carbon) | 65 - 70 | This carbon is attached to both the nitrogen and the carbonyl group, resulting in a downfield shift. |

| C5 (Methylene) | 50 - 55 | This sp³ carbon is adjacent to the protonated nitrogen, shifting it downfield. |

| -OCH₃ (Methyl Ester) | 52 - 56 | The methyl carbon of the ester appears in a typical range for such functional groups. |

Experimental Protocol for NMR Spectroscopy

This protocol ensures high-quality, reproducible data.

-

Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical; D₂O is excellent for observing exchangeable protons, while DMSO-d₆ will allow for the observation of the NH₂⁺ protons.

-

Instrument Setup : Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion and resolution. The instrument must be properly locked, tuned, and shimmed for the specific sample to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition : Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. This is a less sensitive nucleus, so a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS or DSS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3400-2400 | N-H stretch | Ammonium (-NH₂⁺-) | Broad, Strong |

| ~3050-3000 | C-H stretch | Olefinic (=C-H) | Medium |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) | Medium |

| ~1740-1720 | C=O stretch | Ester (C=O) | Strong, Sharp |

| ~1650-1600 | C=C stretch | Alkene (C=C) | Medium-Weak |

| ~1600 & ~1500 | N-H bend | Ammonium (-NH₂⁺-) | Medium |

| ~1250-1150 | C-O stretch | Ester (C-O) | Strong |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition : Acquire the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides highly accurate molecular weight information, which is crucial for confirming the elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, charged compound.

Expected Mass Spectrometry Data (ESI-MS)

| Ion | Calculated m/z | Interpretation |

| [M+H]⁺ | 128.0706 | This represents the protonated free base of the molecule (C₆H₉NO₂ + H⁺). The hydrochloride is not covalently bonded and will not be observed. This is the expected base peak in positive ion mode. |

| [M+Na]⁺ | 150.0525 | Adduct with sodium ions, which are often present as trace impurities in solvents or glassware. |

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition. For C₆H₁₀NO₂⁺ ([M+H]⁺), the calculated exact mass is 128.0706. An experimental measurement within a few parts per million (ppm) of this value provides strong evidence for the molecular formula.

Experimental Protocol for ESI-MS

-

Sample Preparation : Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as a mixture of methanol and water. A small amount of an acid like formic acid can be added to promote protonation ([M+H]⁺ formation).

-

Infusion : Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Instrument Tuning : Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong ion signal.

-

Data Acquisition : Acquire the mass spectrum in positive ion mode. A mass range of m/z 50-500 would be appropriate to observe the molecular ion and potential adducts. For HRMS, a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap would be used.

Conclusion

The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS. While a publicly available reference spectrum for this specific molecule is elusive, a thorough understanding of spectroscopic principles and comparison with related structures allows for a confident prediction and interpretation of its spectral data. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework and connectivity, IR spectroscopy will confirm the presence of key functional groups (ammonium, ester, alkene), and high-resolution mass spectrometry will verify the elemental composition. By following the detailed, self-validating protocols outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their scientific pursuits.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dehydro-L-proline. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). L-Proline methyl ester hydrochloride. Wiley Science Solutions. Retrieved from [Link]

Sources

The Strategic Utility of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unlocking Conformational Rigidity and Synthetic Versatility

In the landscape of contemporary organic chemistry and drug discovery, the pursuit of molecular scaffolds that offer both structural pre-organization and versatile reactivity is paramount. 3,4-Dehydro-L-proline methyl ester hydrochloride, a conformationally constrained analog of the proteinogenic amino acid proline, has emerged as a powerful building block for the synthesis of complex, biologically active molecules. Its inherent structural rigidity, stemming from the endocyclic double bond, provides a unique tool for medicinal chemists and synthetic organic chemists to rationally design molecules with enhanced metabolic stability, receptor-binding affinity, and novel pharmacological profiles. This technical guide explores the multifaceted applications of this valuable synthon, providing in-depth insights into its use in the construction of constrained peptides, intricate heterocyclic systems, and pharmacologically relevant natural product analogs.

The hydrochloride salt form of 3,4-dehydro-L-proline methyl ester enhances its stability and solubility, making it a convenient and readily usable reagent in a variety of reaction conditions.[1] This guide will delve into the practical aspects of its application, offering detailed experimental protocols and mechanistic rationale to empower researchers in their synthetic endeavors.

Core Applications and Synthetic Strategies

The unique stereoelectronic properties of this compound have paved the way for its application in several key areas of organic synthesis. This section will explore these applications with a focus on the underlying principles and practical execution.

Constrained Peptides: Engineering Secondary Structure and Biological Stability

The introduction of 3,4-dehydroproline into peptide sequences serves as a powerful strategy to induce specific secondary structures and enhance resistance to enzymatic degradation. The planar geometry of the pyrroline ring restricts the conformational freedom of the peptide backbone, favoring turn-like structures that can mimic the bioactive conformations of natural peptides.[2][3] This pre-organization can lead to a significant increase in binding affinity for biological targets.

The choice of solid-phase peptide synthesis (SPPS) is dictated by its efficiency and amenability to automation for the assembly of peptide chains. The use of the Fmoc protecting group strategy is standard due to its mild deprotection conditions, which are compatible with the dehydroproline moiety. Coupling reagents like HBTU are employed to ensure efficient amide bond formation, which can sometimes be challenging with sterically hindered or conformationally constrained amino acids.

Experimental Protocol: Solid-Phase Synthesis of a Constrained Tetrapeptide

This protocol outlines the manual solid-phase synthesis of a model tetrapeptide, Ac-Tyr-Ala-ΔPro-Phe-NH₂, on a Rink Amide resin, demonstrating the incorporation of a 3,4-dehydroproline residue.

Materials:

-

Rink Amide resin (0.5 mmol/g substitution)

-

Fmoc-Phe-OH

-

Fmoc-3,4-Dehydro-L-proline (Fmoc-ΔPro-OH)

-

Fmoc-Ala-OH

-

Fmoc-Tyr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% Piperidine in DMF (v/v)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Pyridine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

In a separate vial, dissolve Fmoc-Phe-OH (4 eq, 2.0 mmol), HOBt (4 eq, 2.0 mmol) in DMF (5 mL).

-

Add DIC (4 eq, 2.0 mmol) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor the coupling completion using the Kaiser test.

-

Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

-

-

Subsequent Couplings (Fmoc-ΔPro-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH): Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid, using the corresponding Fmoc-protected amino acid.

-

N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF for 30 minutes. Wash the resin with DMF and DCM.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum for 1 hour.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Characterize the purified peptide by mass spectrometry and NMR spectroscopy.[4]

Data Presentation:

| Peptide Sequence | Molecular Weight (Da) | Purity (%) |

| Ac-Tyr-Ala-ΔPro-Phe-NH₂ | 563.6 | >95% |

Visualization of Workflow:

Caption: Workflow for Solid-Phase Peptide Synthesis of a constrained peptide.

Asymmetric [3+2] Cycloaddition Reactions: Accessing Complex Heterocycles

3,4-Dehydro-L-proline methyl ester serves as an excellent dipolarophile in [3+2] cycloaddition reactions, particularly with azomethine ylides, to construct highly substituted and stereochemically rich pyrrolidine-containing scaffolds.[5][6] These structures are prevalent in a wide range of natural products and pharmaceutically active compounds, including spirooxindoles. The electron-withdrawing ester group and the conformational constraints of the dehydroproline ring system influence the regioselectivity and stereoselectivity of the cycloaddition.

The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The azomethine ylide, generated in situ from the condensation of an α-amino acid and an aldehyde or ketone (e.g., isatin), acts as the 1,3-dipole. The stereochemical outcome is often controlled by the facial selectivity of the approach of the dipole to the dehydroproline dipolarophile, which can be influenced by the protecting group on the proline nitrogen and the substituents on the azomethine ylide.

Experimental Protocol: Synthesis of a Spirooxindole-Pyrrolizidine Derivative

This protocol details the one-pot, three-component synthesis of a spirooxindole-pyrrolizidine via a [3+2] cycloaddition of an azomethine ylide with this compound.

Materials:

-

Isatin

-

Sarcosine

-

This compound

-

Methanol

-

Triethylamine (TEA)

Procedure:

-

Reaction Setup: To a solution of isatin (1 mmol) and sarcosine (1.2 mmol) in methanol (10 mL), add this compound (1.1 mmol) and triethylamine (1.2 mmol).

-

Reaction: Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired spirooxindole-pyrrolizidine derivative.

-

Characterization: Characterize the product by NMR spectroscopy, mass spectrometry, and X-ray crystallography to determine the relative stereochemistry.[7]

Data Presentation:

| Product | Yield (%) | Diastereomeric Ratio |

| Spirooxindole-pyrrolizidine | 75 | >95:5 |

Visualization of Reaction Scheme:

Caption: [3+2] Cycloaddition for spirooxindole synthesis.

Synthesis of Bioactive Natural Product Analogs

The rigid scaffold of 3,4-dehydroproline makes it an attractive starting material for the synthesis of various natural product analogs, particularly those containing a pyrrolidine ring. A notable example is the synthesis of kainoid analogs, which are potent neuroexcitatory amino acids.[1][8] The double bond in dehydroproline provides a handle for further functionalization, allowing for the introduction of various substituents with control over stereochemistry.

The synthesis of kainoid analogs often involves the stereoselective functionalization of the 3- and 4-positions of the pyrrolidine ring. Starting from a dehydroproline derivative allows for initial reactions at the double bond, such as epoxidation or dihydroxylation, to set the stereochemistry at these positions. Subsequent manipulations of the ester and amine functionalities lead to the final kainoid structure.

Conceptual Protocol: Synthesis of a Kainoid Analog Precursor

This conceptual protocol outlines a potential synthetic route to a key intermediate for kainoid synthesis, starting from N-protected 3,4-dehydro-L-proline methyl ester.

Materials:

-

N-Boc-3,4-dehydro-L-proline methyl ester

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

Procedure:

-

Epoxidation: Dissolve N-Boc-3,4-dehydro-L-proline methyl ester (1 mmol) in DCM (10 mL) and cool to 0 °C. Add m-CPBA (1.2 mmol) portion-wise and stir the reaction at 0 °C for 4 hours.

-

Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

-

Purification: Purify the resulting epoxide by column chromatography.

-

Further Elaboration: The epoxide can then undergo regioselective opening with a suitable nucleophile to introduce the C4 substituent, a key step towards the kainoid skeleton.

Visualization of Synthetic Pathway:

Caption: Conceptual pathway to kainoid analogs.

Conclusion: A Versatile Tool for Molecular Innovation

This compound has proven to be a versatile and powerful building block in organic synthesis. Its ability to impart conformational rigidity makes it an invaluable tool in the design of constrained peptides with enhanced biological properties. Furthermore, its utility as a dipolarophile in [3+2] cycloaddition reactions provides a straightforward entry into complex and medicinally relevant heterocyclic systems. The synthetic handles offered by its structure also allow for its use as a precursor in the synthesis of natural product analogs. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and applications of this compound opens up new avenues for the design and synthesis of novel molecular entities with tailored properties.

References

-

Bellanda, M., et al. (1981). Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives. Biopolymers, 20(9), 1849-1861. [Link]

-

Black, D. StC., et al. (2000). The synthesis of 4-arylsulfanyl-substituted kainoid analogues from trans-4-hydroxy-L-proline. Bioorganic & Medicinal Chemistry Letters, 10(17), 1927-1929. [Link]

-

AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

-

Kaur, P., et al. (2020). Proline derived ligands for the titanium-catalyzed enantioselective synthesis of propargyl alcohols in presence of diethylzinc. ChemRxiv. [Link]

-

Shi, H., et al. (2020). Divergent syntheses of spirooxindoles from oxindole-embedded four-membered synthon via cycloaddition reactions. Organic Chemistry Frontiers, 7(5), 747-755. [Link]

-

Moliterni, J., et al. (2018). Synthesis of Kainoids and C4 Derivatives. The Journal of Organic Chemistry, 83(11), 6075-6082. [Link]

-

Makhathini, S., et al. (2016). Enantioselective Synthesis of Chiral Proline Derivatives. ARKIVOC, 2016(4), 223-235. [Link]

-

Wang, L., et al. (2022). Synthesis of spirooxindoles by [3+2] cycloadditions. Comprehensive Organic Synthesis II, 5, 1-36. [Link]

-

Al-Warhi, T., et al. (2021). Recent developments in next generation (S)-proline-derived chiral organocatalysts. Catalysts, 11(4), 503. [Link]

-

Karlsson, S. (2003). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Doctoral Thesis, Mid Sweden University. [Link]

-

Zhang, X., & Zhang, J. (2022). Synthesis of spirooxindoles by [3+2] cycloadditions. ScienceDirect. [Link]

-

Al-Mughaid, H., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 6969. [Link]

-

Rodriquez, M., et al. (2005). Synthesis of Kainoids via a Highly Stereoselective Hydroformylation of Kainic Acid. Synlett, 2005(10), 1581-1585. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Kumar, D., et al. (2013). Synthesis of Spirooxindole Derivatives under Solvent- and Catalyst-Free Conditions. Journal of the Chinese Chemical Society, 60(8), 923-928. [Link]

-

Werner, J. H. (2016). Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab. [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Sharma, G., et al. (2012). L-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction. RSC Advances, 2(21), 8122-8128. [Link]

-

Chun, B. K., et al. (2007). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Bioorganic & Medicinal Chemistry Letters, 17(11), 3165-3168. [Link]

-

Karlsson, S., & Högberg, H. E. (2003). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. ResearchGate. [Link]

-

Kubyshkin, V., & Rubini, M. (2021). Structural characteristics of proline and dehydro-δ-azaproline. ResearchGate. [Link]

-

Coin, I., et al. (2007). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]

-

Kaur, H., et al. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(5), 1139-1147. [Link]

-

Vanhoof, G., et al. (1995). Proline-dependent structural and biological properties of peptides and proteins. The FASEB Journal, 9(9), 736-744. [Link]

-

Al-Zaydi, K. M., et al. (2013). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 18(1), 635-652. [Link]

-

Gosselin, F., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1836. [Link]

-

D'Andrea, L. D., et al. (2020). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 21(18), 6667. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleoside Analogues. Retrieved from [Link]

-

De Clercq, E. (2009). Recent progress for the synthesis of selected carbocyclic nucleosides. Molecules, 14(3), 1049-1066. [Link]

-

Mahdavi, M., et al. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline. RSC Advances, 14(11), 8481-8500. [Link]

-

Coldham, I., & Hufton, R. (2005). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 10(1), 147-164. [Link]

-

Padwa, A., et al. (2006). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI. [Link]

-

Kan, T., et al. (2011). Practical synthesis of kainoids: a new chemical probe precursor and a fluorescent probe. Chemical & Pharmaceutical Bulletin, 59(1), 1-6. [Link]

-

Scilit. (n.d.). Proline-Dependent Structural and Biological Properties of Peptides and Proteins. Retrieved from [Link]

-

Vince, R., & Hua, M. (1994). Synthesis of carbocyclic 2',3'-dideoxy-2'-C-hydroxymethyl nucleosides as potential inhibitors of HIV. Tetrahedron Letters, 35(16), 2541-2544. [Link]

-

Cooper, J. B., & Varner, J. E. (1983). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. Plant Physiology, 73(2), 324-328. [Link]

-

Valeur, E., & Bradley, M. (2009). N-Acylation Reactions of Amines. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Malina, J., et al. (2020). Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach. Dalton Transactions, 49(43), 15457-15471. [Link]

-

Sciencemadness Discussion Board. (2007). L-Proline Esterification. Retrieved from [Link]

-

Lavecchia, A., & Di Giovanni, C. (2013). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 14(6), 513-528. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

-

Svidritskiy, E., et al. (2016). Molecular insights into protein synthesis with proline residues. The EMBO Journal, 35(22), 2415-2429. [Link]

Sources

- 1. The synthesis of 4-arylsulfanyl-substituted kainoid analogues from trans-4-hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proline-dependent structural and biological properties of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations | MDPI [mdpi.com]

- 5. Decarboxylative 1,3-dipolar cycloadditions of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Nexus of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride: A Technical Guide for Advanced Research

Foreword: Unveiling a Potent Modulator of Collagen Biosynthesis

To the researchers, scientists, and pioneers in drug development, this guide serves as an in-depth exploration of 3,4-Dehydro-L-proline methyl ester hydrochloride. This proline analogue stands as a significant tool in the study and manipulation of fundamental biological processes, most notably collagen synthesis. Its unique structural features offer a gateway to understanding and potentially controlling pathological conditions characterized by excessive collagen deposition. This document moves beyond a simple datasheet, providing a comprehensive technical narrative on its synthesis, mechanism of action, and practical applications, grounded in scientific literature and field-proven insights.

Core Compound Profile: Physicochemical Characteristics

This compound is the C-terminal blocked, hydrochloride salt form of 3,4-Dehydro-L-proline. The introduction of the methyl ester and the hydrochloride moiety significantly influences its physicochemical properties, enhancing its utility in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₂ · HCl | [1] |

| Molecular Weight | 163.60 g/mol | [1] |

| Form | Solid | Chem-Impex |

| Storage Temperature | -20°C | Chem-Impex |

| Solubility | Enhanced in aqueous solutions | [1] |

The hydrochloride salt form is specifically designed to improve the compound's solubility and stability, making it more amenable for use in aqueous buffers and culture media common in biological assays[1]. The methyl ester modification can increase the lipophilicity of the parent compound, which may enhance its cell permeability, a critical factor for its biological activity in cellular models[2].

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a readily available precursor, (2S,4R)-4-hydroxyproline. A plausible synthetic route involves the regioselective elimination of a phenylselenoxide derivative to introduce the double bond, followed by esterification and salt formation[3].

Experimental Protocol: A Representative Synthesis

Step 1: Phenylselenoxide Elimination to form 3,4-Dehydro-L-proline [3]

-

Protection: Commercially available (2S,4R)-N-benzyloxycarbonyl-4-hydroxyproline is converted to its methyl ester.

-

Activation: The hydroxyl group is then tosylated.

-

Selenation: The tosylate is displaced with phenylselenide.

-

Oxidation and Elimination: Oxidation of the selenide to a selenoxide, followed by spontaneous syn-elimination, yields the desired (S)-N-benzyloxycarbonyl-3,4-dehydroproline methyl ester.

-

Deprotection: Removal of the benzyloxycarbonyl and methyl ester protecting groups yields 3,4-Dehydro-L-proline.

Step 2: Esterification and Hydrochloride Salt Formation

-

Esterification (Fischer-Speier Method Adaptation):

-

Suspend 3,4-Dehydro-L-proline in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the stirred suspension[4]. The HCl acts as both a catalyst for esterification and forms the hydrochloride salt of the amine.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Isolation:

-

Remove the methanol under reduced pressure.

-

The resulting solid or oil is the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the purified product.

-

Caption: Synthetic workflow for this compound.

Core Biological Activity: Inhibition of Prolyl Hydroxylase and Collagen Synthesis

The primary and most well-documented biological activity of the 3,4-dehydroproline scaffold is the potent and selective inhibition of prolyl hydroxylase[5][6]. This enzyme is critical for the post-translational modification of proline residues to hydroxyproline within collagen polypeptide chains. This hydroxylation is essential for the formation of a stable triple-helical conformation of collagen at physiological temperatures[7].

Mechanism of Action

3,4-Dehydro-L-proline acts as a mechanism-based inhibitor, often referred to as a "suicide inhibitor," of prolyl hydroxylase[1][5]. The proposed mechanism involves the enzyme recognizing 3,4-dehydroproline as a substrate. During the catalytic cycle, the enzyme attempts to hydroxylate the analog, leading to the formation of a reactive intermediate that irreversibly binds to and inactivates the enzyme. This inactivation is highly specific; for instance, the activity of lysyl hydroxylase, another important enzyme in collagen maturation, is not significantly affected[8].

Caption: Inhibition of prolyl hydroxylase by 3,4-Dehydro-L-proline.

Quantitative Effects on Collagen Synthesis

-

In Vitro Studies: In mammalian cell cultures, the addition of L-3,4-dehydroproline leads to a significant reduction in hydroxyproline content. For example, at a concentration of 0.2 mM, L-3,4-dehydroproline markedly reduces the specific activity of prolyl hydroxylase in various mammalian cell lines[8]. In 3T3 cells, 1 mM L-3,4-dehydroproline reduced the [14C]hydroxyproline content by 40% in the cell layer and 70% in the medium[8]. This demonstrates a potent inhibition of both collagen hydroxylation and secretion. The inhibition is specific to collagen synthesis, with only a slight impact on the incorporation of radiolabeled amino acids into total cellular proteins[8].

| Concentration of L-3,4-dehydroproline | Effect on Prolyl Hydroxylase Activity | Cell Type | Reference |

| 0.2 mM | Marked reduction in specific activity | Mammalian cell cultures | [8] |

| 1 mM | 40% reduction in hydroxyproline (cell layer) | 3T3 cells | [8] |

| 1 mM | 70% reduction in hydroxyproline (medium) | 3T3 cells | [8] |

-

In Vivo Studies: The inhibitory effects of 3,4-dehydroproline on prolyl hydroxylase have also been demonstrated in animal models. In rats with induced hepatic fibrosis, a condition characterized by excessive collagen deposition, treatment with 3,4-dehydroproline resulted in a reduction of prolyl hydroxylase activity in the liver[6]. This highlights the potential of this compound as a therapeutic agent in fibrotic diseases.

Applications in Research and Drug Development

The unique biological activity of this compound and its parent compound makes it a valuable tool in several areas of research.

-

Studying Collagen-Related Pathologies: As a potent inhibitor of collagen synthesis, it is used to model and study diseases associated with excessive collagen deposition, such as fibrosis and scleroderma.

-

Peptide Synthesis: The rigid, unsaturated ring of 3,4-dehydroproline can be incorporated into peptides to induce specific conformations and enhance stability[1]. The methyl ester hydrochloride form is a convenient building block for solid-phase and solution-phase peptide synthesis.

-

Drug Discovery Intermediate: It serves as a key intermediate in the synthesis of more complex pharmaceutical compounds, particularly those targeting neurological disorders[1].

-

Investigating Protein Folding: The unique conformational constraints imposed by the dehydroproline residue are utilized in studies of protein folding and stability[1].

Self-Validating Experimental Design: A Protocol for Assessing Prolyl Hydroxylase Inhibition

To ensure the trustworthiness of experimental results, a self-validating protocol for assessing the inhibition of prolyl hydroxylase by this compound should be employed.

Cell-Based Assay for Prolyl Hydroxylase Inhibition